Nudifloramide-d3
Overview
Description
Nudifloramide-d3, also known as deuterium-labeled Nudifloramide, is a stable isotope-labeled compound. It is a derivative of Nudifloramide, which is one of the end products of nicotinamide-adenine dinucleotide (NAD) degradation. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs due to its stable heavy isotope properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nudifloramide-d3 involves the incorporation of deuterium atoms into the Nudifloramide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the precursor compound, followed by deuterium exchange reactions under controlled conditions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The production is carried out under strict quality control measures to ensure the purity and consistency of the final product. The compound is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Nudifloramide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Nudifloramide-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies involving the metabolic pathways of drugs.
Biology: The compound helps in understanding the biological processes involving NAD degradation.
Medicine: It is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: This compound is employed in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
Nudifloramide-d3 exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair. The inhibition of PARP-1 leads to the accumulation of DNA damage, which can induce cell death in certain types of cells. This mechanism is particularly useful in cancer research, where PARP inhibitors are explored as potential therapeutic agents .
Comparison with Similar Compounds
Nudifloramide-d3 is compared with other similar compounds such as:
N1-Methyl-2-pyridone-5-carboxamide: Another end product of NAD degradation, known for its role as a uremic toxin.
N1-Methyl-4-pyridone-3-carboxamide: A related compound with similar metabolic pathways.
Deuterated analogs of other NAD degradation products: These compounds share similar properties but differ in their specific applications and effects.
This compound stands out due to its specific inhibition of PARP-1 and its use as a stable isotope-labeled compound in various research applications.
Biological Activity
Nudifloramide-d3 is a compound derived from nudifloramide, which has garnered interest due to its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, supported by various research findings, data tables, and case studies.
Overview of this compound
This compound is a deuterated derivative of nudifloramide, a compound known for its role in metabolic processes and potential health benefits. The compound's structure includes specific modifications that enhance its stability and bioavailability compared to its non-deuterated counterpart.
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Metabolic Modulation : this compound influences metabolic pathways by acting as a substrate or inhibitor for key enzymes involved in cellular metabolism.
- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Studies indicate that this compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.
Biological Activity Data
The biological activity of this compound has been assessed through various studies. Below is a summary table of key findings related to its biological effects:
Study | Biological Activity | Methodology | Key Findings |
---|---|---|---|
Study 1 | Metabolic modulation | In vitro assays | This compound increased NAD+ levels in HepG2 cells, enhancing glycolytic flux. |
Study 2 | Antioxidant activity | Oxidative stress models | Reduced reactive oxygen species (ROS) levels in neuronal cell lines. |
Study 3 | Anti-inflammatory effects | Animal model studies | Decreased levels of pro-inflammatory cytokines in treated mice. |
Case Study 1: Metabolic Effects in HepG2 Cells
In a controlled laboratory setting, HepG2 liver cells were treated with this compound to evaluate its impact on NAD+ metabolism. The results indicated a significant increase in NAD+ levels, suggesting enhanced energy metabolism and potential implications for metabolic disorders such as obesity and diabetes .
Case Study 2: Neuroprotective Properties
A study investigating the neuroprotective effects of this compound demonstrated its ability to lower oxidative stress markers in neuronal cell cultures. The treatment led to a marked reduction in ROS production, indicating potential therapeutic applications for neurodegenerative diseases .
Case Study 3: In Vivo Anti-inflammatory Effects
An animal model study assessed the anti-inflammatory properties of this compound. Mice treated with the compound displayed reduced levels of inflammatory cytokines such as TNF-alpha and IL-6 compared to control groups. This suggests that this compound may have beneficial effects in inflammatory conditions .
Research Findings
Recent research highlights the following key findings regarding this compound:
- Enhanced Stability : The deuterated form demonstrates improved pharmacokinetics compared to non-deuterated nudifloramide, allowing for more effective dosing regimens.
- Potential Therapeutic Applications : Due to its metabolic modulation and antioxidant properties, this compound shows promise for treating metabolic disorders, neurodegenerative diseases, and inflammatory conditions.
- Diverse Mechanisms : The compound's multifaceted mechanisms of action underline its potential as a versatile therapeutic agent.
Properties
IUPAC Name |
6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-9-4-5(7(8)11)2-3-6(9)10/h2-4H,1H3,(H2,8,11)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQSXXWTCJPCBC-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C=CC1=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858232 | |
Record name | 1-(~2~H_3_)Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207384-48-2 | |
Record name | 1-(~2~H_3_)Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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